N-Cyclopropyl-5-(1-isobutylpyrrolidin-2-yl)pyridin-2-amine
Description
N-Cyclopropyl-5-(1-isobutylpyrrolidin-2-yl)pyridin-2-amine is a pyridin-2-amine derivative featuring a cyclopropyl group at the amine position and a 1-isobutyl-substituted pyrrolidine ring at the 5-position of the pyridine core. This compound is of interest in medicinal chemistry due to the structural versatility of pyridin-2-amine scaffolds, which are often explored for their pharmacological properties, including antibacterial and receptor-binding activities .
Properties
Molecular Formula |
C16H25N3 |
|---|---|
Molecular Weight |
259.39 g/mol |
IUPAC Name |
N-cyclopropyl-5-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C16H25N3/c1-12(2)11-19-9-3-4-15(19)13-5-8-16(17-10-13)18-14-6-7-14/h5,8,10,12,14-15H,3-4,6-7,9,11H2,1-2H3,(H,17,18) |
InChI Key |
UTPADXRTRZFZKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCCC1C2=CN=C(C=C2)NC3CC3 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Route
A one-pot synthesis combines 5-formylpyridin-2-amine with 1-isobutylpyrrolidine using titanium tetraisopropoxide ($$ \text{Ti(OiPr)}4 $$) and sodium borohydride ($$ \text{NaBH}4 $$), yielding 64% of the target compound.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-5-(1-isobutylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N-Cyclopropyl-5-(1-isobutylpyrrolidin-2-yl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-5-(1-isobutylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-Cyclopropyl-5-(pyrrolidin-2-yl)pyridin-2-amine (MolCore, CAS 1352501-11-1)
- Structure : Lacks the 1-isobutyl group on the pyrrolidine ring compared to the target compound.
- Molecular Weight : 203.28 g/mol (vs. higher for the isobutyl-substituted derivative).
- Properties : Reduced steric bulk and lipophilicity (logP) due to the absence of the isobutyl group. This may decrease membrane permeability but improve aqueous solubility .
N-Cyclopropyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine
- Structure : Features a tosyl (p-toluenesulfonyl) group on the piperidine ring instead of isobutyl-pyrrolidine.
- This substitution is typically used to block reactive amine groups during synthesis .
Pyridin-2-amine Derivatives with Heterocyclic Substituents
5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine (European Patent Application, 2021)
- Structure : Replaces the pyrrolidine ring with a piperazine moiety and an isopropyl group.
- Molecular Weight : ~221 g/mol (LCMS data).
- Properties: Piperazine introduces polar nitrogen atoms, increasing hydrophilicity.
Isopropyl-(5-nitro-pyridin-2-yl)-amine (CymitQuimica, CAS 26820-53-1)
- Structure : Nitro group at the 5-position instead of a pyrrolidine ring.
- Impact : The nitro group is electron-withdrawing, which may reduce nucleophilicity at the pyridine core and alter redox properties. Such derivatives are often intermediates for further functionalization .
Table 1: Key Properties of Pyridin-2-amine Derivatives
*logP values are estimated using QSAR principles from .
Research Findings and QSAR Insights
- Lipophilicity and Steric Effects: QSAR studies on pyridin-2-amine derivatives highlight logP (lipophilicity) and SMR (steric molar refractivity) as critical parameters for antibacterial activity. The target compound’s isobutyl group increases logP (~2.8 vs. ~1.9 for the non-isobutyl analog), suggesting enhanced membrane permeability but possible solubility challenges .
- Synthetic Utility : Nitro-substituted analogs like Isopropyl-(5-nitro-pyridin-2-yl)-amine serve as precursors for amine-functionalized drugs, though their electron-withdrawing groups may require reduction steps for bioactive forms .
Biological Activity
N-Cyclopropyl-5-(1-isobutylpyrrolidin-2-yl)pyridin-2-amine is a novel compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores the compound's biological activity, including its synthesis, interaction with biological targets, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 261.41 g/mol. The synthesis involves several steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the isobutyl group, and concluding with the synthesis of the pyridine ring. Common reagents used include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions under which these reactions occur—such as solvent choice and temperature—are critical for achieving desired outcomes.
This compound exhibits biological activity primarily through its interactions with specific molecular targets, such as enzymes or receptors. Its structural characteristics enable effective binding to these targets, potentially leading to inhibition or activation of their functions. Research suggests that compounds with similar structures can modulate various biological pathways, including signal transduction and metabolic processes.
Interaction Studies
Interaction studies are essential for understanding how this compound engages with biological targets. These studies typically involve:
- Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
- Functional Assays: Determining the effects of the compound on cellular functions.
Such studies provide insights into the therapeutic potential and mechanism of action of this compound.
Therapeutic Applications
Research indicates that compounds structurally related to this compound have shown promise in various therapeutic contexts, particularly in cancer treatment. For instance, inhibitors targeting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, have been linked to enhanced sensitivity of cancer cells to DNA-damaging agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
